Simufilam hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPWAGPMQSZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480226-07-9 | |
| Record name | Simufilam monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2480226079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIMUFILAM MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55QL2B9KC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Simufilam Hydrochloride
Primary Molecular Target: Filamin A (FLNA)
The principal molecular target of simufilam (B8192594) hydrochloride is Filamin A (FLNA), a widely expressed intracellular scaffolding protein. FLNA is instrumental in coordinating signaling processes by interacting with over 90 different proteins. nih.gov In the context of Alzheimer's disease, a conformational alteration of FLNA is considered a key pathological feature. nih.govpublicnow.com
Altered Conformation of Filamin A in Disease States
In Alzheimer's disease, FLNA undergoes a change in its three-dimensional structure, leading to an altered conformation. nih.govpublicnow.com This altered form of FLNA is implicated in enabling the toxic signaling of amyloid-beta (Aβ) and subsequent neuroinflammation. nih.govoaepublish.com The presence of this altered FLNA is not only found in postmortem human Alzheimer's disease brains and transgenic mouse models but can also be induced in healthy brain tissue by exposure to Aβ. researchgate.net
The altered conformation of FLNA is associated with its hyperphosphorylation at the serine 2152 (S2152) residue. nih.gov Research suggests that amyloid-beta 42 (Aβ42) can induce this hyperphosphorylation. nih.gov In lymphocytes from Alzheimer's disease patients, high levels of phosphorylated S2152 FLNA (pS2152FLNA) have been observed, and ex vivo incubation with simufilam significantly reduced these levels. nih.gov Simufilam is thought to facilitate the dephosphorylation of pS2152FLNA and prevent further phosphorylation, potentially by restoring the native shape of the protein. nih.gov
Simufilam hydrochloride Binding to Altered Filamin A
This compound preferentially binds to the altered conformation of FLNA with high affinity. publicnow.comcassavasciences.comnih.gov This binding is a critical step in its mechanism of action. The affinity of simufilam for FLNA from human postmortem Alzheimer's disease brain tissue is significantly higher—by as much as 100-fold—than for FLNA from healthy control brains, indicating a selective targeting of the pathological form of the protein. oaepublish.comnih.gov
Upon binding to the altered FLNA, this compound facilitates the restoration of the protein's native, functional conformation. alzdiscovery.orgnih.gov This restoration of the proper shape and function of FLNA is central to the therapeutic hypothesis of simufilam. publicnow.com By reverting FLNA to its healthy conformation, simufilam aims to correct the downstream pathological signaling events that are dependent on the altered form of the protein. nih.govnih.gov
Disruption of Aberrant Filamin A-Receptor Interactions
The altered conformation of FLNA in Alzheimer's disease enables it to form aberrant linkages with several cell surface receptors, which does not occur with native FLNA. researchgate.net These abnormal interactions are crucial for mediating the toxic effects of Aβ42. nih.gov Simufilam's restoration of the native FLNA conformation leads to the disruption of these pathological interactions. researchgate.netnih.gov
Key aberrant FLNA-receptor interactions disrupted by simufilam include:
α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR): The linkage of altered FLNA to α7nAChR is critical for the toxic signaling of Aβ42 that leads to tau hyperphosphorylation. nih.govresearchgate.net Simufilam disrupts this linkage, thereby blocking this pathogenic pathway. nih.govnih.gov
Toll-like receptor 4 (TLR4): The interaction between altered FLNA and TLR4 enables persistent activation by Aβ, resulting in the release of inflammatory cytokines and neuroinflammation. nih.govresearchgate.net Simufilam's action reverses this, reducing the inflammatory response. nih.gov
Other Inflammatory Receptors: In addition to TLR4, altered FLNA has been shown to link to other inflammatory receptors in postmortem Alzheimer's disease brains and in transgenic mice, including TLR2, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and the T-cell co-receptor cluster of differentiation 4 (CD4). researchgate.netnih.gov Simufilam disrupts these aberrant linkages as well. researchgate.netnih.gov
The table below summarizes the key molecular interactions of altered Filamin A and the effect of this compound.
| Interacting Molecule | Role of Aberrant Interaction | Effect of this compound |
| α7 nicotinic acetylcholine receptor (α7nAChR) | Enables Aβ42 toxic signaling leading to tau hyperphosphorylation. nih.govresearchgate.net | Disrupts the FLNA-α7nAChR linkage, blocking the pathogenic signaling. nih.govnih.gov |
| Toll-like receptor 4 (TLR4) | Mediates Aβ-induced persistent activation and neuroinflammation. nih.govresearchgate.net | Reverses the interaction, reducing inflammatory cytokine release. nih.gov |
| TLR2, CXCR4, CCR5, CD4 | Contribute to neuroinflammatory processes. researchgate.netnih.gov | Disrupts the aberrant linkages with these inflammatory receptors. researchgate.netnih.gov |
Filamin A – α7 Nicotinic Acetylcholine Receptor (α7nAChR) Axis
A primary pathogenic pathway in Alzheimer's disease involves the interaction of soluble amyloid-beta 42 (Aβ42) with the α7 nicotinic acetylcholine receptor (α7nAChR), a process that requires the presence of altered FLNA. clinicaltrials.govnih.gov This interaction leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. nih.gov Simufilam's therapeutic action is rooted in its ability to disrupt the linkage between FLNA and α7nAChR. nih.gov
By binding to the altered form of FLNA, simufilam restores its normal conformation. wikipedia.org This restoration prevents FLNA from linking to the α7nAChR. nih.gov The dissociation of this complex is critical, as the FLNA-α7nAChR linkage is necessary for the high-affinity binding of soluble Aβ42 to the receptor. nih.govnih.gov Consequently, simufilam indirectly inhibits the binding of Aβ42 to the α7nAChR. nih.gov
Research utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay has demonstrated that simufilam inhibits the binding of Aβ42 to α7nAChR in a concentration-dependent manner. nih.govresearchgate.net These studies have reported a very low picomolar IC50 value, indicating a high potency of inhibition. nih.gov
| Assay | Finding | Reported Value | Reference |
|---|---|---|---|
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Simufilam reduced Aβ42 binding to α7nAChR in a concentration-dependent manner. | IC50 of ~10 picomolar | nih.gov |
The binding of Aβ42 to the α7nAChR, facilitated by altered FLNA, initiates a toxic signaling cascade that results in the hyperphosphorylation of tau protein. nih.govalzdiscovery.org This is a critical step in the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease. nih.gov
By disrupting the FLNA-α7nAChR linkage and thereby preventing Aβ42 binding, simufilam effectively blocks this downstream toxic signaling. nih.govnih.gov Preclinical studies have shown that treatment with simufilam leads to a reduction in phosphorylated tau levels. alzdiscovery.orgclinicaltrials.gov This suggests that simufilam can mitigate the pathological consequences of the Aβ42-α7nAChR interaction.
The aberrant interaction between altered FLNA and α7nAChR not only facilitates Aβ42-induced toxicity but also impairs the normal physiological function of the receptor. clinicaltrials.gov By disrupting this linkage, simufilam is proposed to restore healthy α7nAChR neurotransmission. nih.gov This restoration of function could contribute to the potential cognitive benefits of the compound.
Filamin A – Toll-like Receptor 4 (TLR4) Pathway
In addition to its role in the α7nAChR axis, altered FLNA is also involved in neuroinflammatory pathways, specifically through its interaction with Toll-like Receptor 4 (TLR4). alzdiscovery.org
Soluble Aβ42 can also bind to the TLR4 co-receptor CD14, leading to the persistent activation of TLR4. nih.gov This activation requires an aberrant linkage of FLNA with TLR4. nih.govalzdiscovery.org The chronic activation of this pathway contributes to the neuroinflammation observed in Alzheimer's disease through the release of inflammatory cytokines. nih.govclinicaltrials.gov
Simufilam acts to disrupt the FLNA-TLR4 linkage, thereby suppressing the persistent activation of this receptor and the subsequent release of inflammatory cytokines. nih.gov This modulation of neuroinflammation represents a key aspect of simufilam's mechanism of action. nih.gov Studies in human astrocytes have shown that simufilam can significantly reduce the release of inflammatory cytokines that have been stimulated by Aβ42. nih.govresearchgate.net
Interactions with Other Inflammatory Receptors
Recent research has expanded the understanding of simufilam's anti-neuroinflammatory effects beyond the TLR4 pathway. nih.gov It has been demonstrated that altered FLNA also forms aberrant linkages with several other inflammatory receptors in the brains of Alzheimer's disease patients and in animal models of the disease. nih.govnih.gov
These receptors include:
Toll-like Receptor 2 (TLR2) nih.govnih.gov
C-X-C chemokine receptor type 4 (CXCR4) nih.govnih.gov
C-C chemokine receptor type 5 (CCR5) nih.govnih.gov
T-cell co-receptor CD4 nih.govnih.gov
Similar to its action on the FLNA-TLR4 linkage, simufilam has been shown to disrupt these aberrant FLNA-receptor interactions. nih.govnih.gov For instance, in postmortem human frontal cortex tissue, simufilam reduced the Aβ42-induced linkage of FLNA with TLR2. nih.gov Furthermore, oral administration of simufilam in transgenic Alzheimer's disease mice reduced the elevated FLNA-CCR5 linkage. nih.govnih.gov By dismantling these deviant FLNA linkages to multiple inflammatory receptors, simufilam suppresses the neuroinflammation induced by these receptors. nih.gov
| Receptor | Observation in AD Models | Effect of Simufilam | Reference |
|---|---|---|---|
| TLR2 | Aβ42 induces FLNA-TLR2 linkage in human brain tissue. | Reduces the FLNA-TLR2 linkage. | nih.gov |
| CXCR4 | Elevated FLNA-CXCR4 interaction in human and mouse AD brains. | Disrupts the FLNA-CXCR4 linkage. | nih.govnih.gov |
| CCR5 | Elevated FLNA-CCR5 interaction in human and mouse AD brains. | Reduces the FLNA-CCR5 linkage. | nih.govnih.gov |
| CD4 | Elevated FLNA-CD4 interaction in human and mouse AD brains. | Disrupts the FLNA-CD4 linkage. | nih.govnih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Amyloid-beta 42 (Aβ42) |
| Tau protein |
Modulation of Intracellular Signaling Pathways
Simufilam's ability to restore FLNA's normal conformation also influences critical intracellular signaling pathways that are dysregulated in Alzheimer's disease.
The mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth, metabolism, and survival, is known to be overactive in the brains of Alzheimer's patients. nih.gov
In lymphocytes from patients with Alzheimer's disease, mTOR activity is basally overactive compared to that in healthy control subjects. nih.gov Studies have shown that oral administration of simufilam can normalize this basal mTOR overactivity. nih.gov This effect suggests that by targeting the altered FLNA, simufilam can counteract a key pathological feature associated with both aging and Alzheimer's disease. nih.gov
A state of insulin (B600854) resistance is observed in Alzheimer's disease, where the cellular response to insulin is diminished. nih.gov This resistance extends to the mTOR pathway. In lymphocytes from Alzheimer's patients, the response of mTOR to insulin stimulation is reduced. nih.gov Following treatment with oral simufilam, these lymphocytes demonstrated an improved insulin-evoked activation of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). nih.gov This restoration of insulin sensitivity within the mTOR pathway is a significant mechanistic action of the compound. nih.gov
The effects of simufilam on mTOR signaling extend to both upstream and downstream components of the pathway. The drug was found to improve insulin-evoked activation in key signaling molecules. nih.gov This includes Akt, an upstream activator of mTOR, and p70S6K, a downstream effector of mTORC1. nih.gov Furthermore, simufilam treatment led to improved insulin-stimulated activation of phosphorylated Rictor, a core component of mTORC2. nih.gov These findings indicate that simufilam's modulation of FLNA has a broad impact on the entire mTOR signaling cascade, helping to correct the signaling deficits associated with Alzheimer's disease. nih.gov
Table 3: Simufilam's Effect on mTOR Signaling Components in AD Patient Lymphocytes
| Signaling Component | State in AD (before treatment) | Effect of Oral Simufilam |
|---|---|---|
| Basal mTOR Activity | Overactive nih.gov | Normalized nih.gov |
| Insulin-evoked mTORC1 activation | Reduced nih.gov | Improved nih.gov |
| Insulin-evoked mTORC2 activation | Reduced nih.gov | Improved nih.gov |
| Insulin-evoked Akt activation | Reduced nih.gov | Improved nih.gov |
| Insulin-evoked p70S6K activation | Reduced nih.gov | Improved nih.gov |
Insulin Receptor (IR) Signaling
This compound demonstrates a significant impact on insulin receptor (IR) signaling, a pathway often impaired in Alzheimer's disease. Its mechanism involves the restoration of normal insulin receptor function by modulating the interaction between Filamin A (FLNA) and the insulin receptor beta subunit (IRβ).
Improvement of Insulin Receptor Function
Research indicates that simufilam improves insulin receptor signaling, which is crucial for neuronal survival and function. alzdiscovery.orgnih.govaging-news.netoaepublish.com In Alzheimer's disease models, treatment with simufilam has been shown to enhance the function of insulin receptors. aging-news.netnih.gov This improvement is thought to be a downstream effect of simufilam's primary action on restoring the normal conformation of FLNA. nih.gov By correcting the altered shape of FLNA, simufilam helps to normalize cellular signaling pathways, including those governed by the insulin receptor. Studies in Alzheimer's disease transgenic mice have demonstrated that oral administration of simufilam leads to improved insulin receptor function. nih.gov This restorative effect on insulin signaling may be linked to the reduction of neuroinflammation, as inflammation is known to impair insulin receptor activity. oaepublish.com
Restoration of Filamin A-Insulin Receptor Beta (IRβ) Dissociation
A key molecular mechanism underlying the improvement of insulin receptor function by simufilam is the restoration of the normal dissociation between FLNA and the insulin receptor beta subunit (IRβ). In lymphocytes from Alzheimer's disease patients, the interaction between FLNA and IRβ is abnormally elevated. nih.govresearchgate.net Furthermore, the insulin-stimulated dissociation of this complex is impaired, contributing to insulin resistance. nih.govresearchgate.net
The table below summarizes findings on the effect of simufilam on the insulin-stimulated dissociation of the FLNA-IRβ complex in lymphocytes from Alzheimer's disease patients.
| Condition | Observation | Effect of Simufilam |
|---|---|---|
| Alzheimer's Disease Lymphocytes (Baseline) | Elevated FLNA-IRβ interaction and impaired insulin-stimulated dissociation. nih.govresearchgate.net | N/A |
| Alzheimer's Disease Lymphocytes + Simufilam | Improved insulin-stimulated dissociation of the FLNA-IRβ complex. nih.govresearchgate.net | Partially restored on Day 14 and further improved by Day 28 of treatment. researchgate.net |
| Healthy Control Lymphocytes | Lower baseline FLNA-IRβ interaction with effective insulin-stimulated dissociation. nih.govresearchgate.net | N/A |
N-methyl-D-aspartate Receptor (NMDAR) Function and Synaptic Plasticity
This compound also exerts beneficial effects on N-methyl-D-aspartate receptor (NMDAR) function and synaptic plasticity, which are fundamental for learning and memory and are compromised in Alzheimer's disease.
Restoration of NMDAR Signaling
Preclinical studies have shown that simufilam treatment can restore the function of NMDA receptors. aging-news.netnih.gov In mouse models of Alzheimer's disease, administration of simufilam improved NMDAR signaling. alzdiscovery.orgnih.gov This restoration of NMDAR function is a significant aspect of simufilam's potential therapeutic effect, as NMDARs play a critical role in synaptic transmission and plasticity. wikipedia.org The dysfunction of these receptors is a key element in the cognitive decline associated with Alzheimer's disease. researchgate.net
Enhancement of Activity-Dependent Arc Expression
A marker for synaptic plasticity, the activity-regulated cytoskeleton-associated protein (Arc), is also positively modulated by simufilam. Research in Alzheimer's disease transgenic mice has revealed that treatment with simufilam improves activity-dependent Arc expression. nih.gov This suggests an enhancement of the molecular machinery underlying synaptic plasticity. nih.gov The improvement in Arc expression correlates with the restoration of NMDAR function, highlighting a cohesive mechanism for improving synaptic health. nih.gov
Preclinical Research Methodologies and Findings
In Vitro Cellular and Biochemical Studies
In vitro studies have been instrumental in elucidating the molecular mechanisms of Simufilam (B8192594) hydrochloride. These laboratory-based experiments utilize cellular and biochemical assays to investigate the compound's effects on specific proteins and signaling pathways implicated in neurodegenerative disease.
Cell-based assays are a cornerstone of preclinical research, providing a controlled environment to study the interactions between drug candidates and their molecular targets. For Simufilam hydrochloride, these assays have been crucial in demonstrating its ability to modulate key protein-protein interactions. biospace.com
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology used to detect molecular interactions in close proximity. nih.govresearchgate.net This technique was employed to investigate the effect of simufilam on the binding of soluble amyloid beta-42 (Aβ₄₂) to the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a pathological interaction observed in Alzheimer's disease. nih.gov
In these experiments, performed in HEK293T cells, simufilam was shown to reduce the binding of Aβ₄₂ to α7nAChR in a concentration-dependent manner. researchgate.net The studies demonstrated that simufilam potently disrupts this interaction, with a reported half-maximal inhibitory concentration (IC₅₀) of 10 picomolar. nih.govresearchgate.net This finding supports the compound's mechanism of action, which involves interrupting a pathogenic signaling pathway. biospace.comnih.gov
Table 1: this compound TR-FRET Assay Findings
| Assay | Cell Line | Interaction Measured | Key Finding | Potency (IC₅₀) |
|---|---|---|---|---|
| TR-FRET | HEK293T | Aβ₄₂ binding to α7nAChR | Simufilam reduced Aβ₄₂ binding to the receptor. nih.govresearchgate.net | 10 pM nih.govresearchgate.net |
Primary cell cultures, which are isolated directly from tissue, provide a more biologically relevant model than immortalized cell lines. Research on simufilam has utilized primary human astrocytes to study its effects on neuroinflammation, a key component of neurodegenerative diseases. nih.gov
To assess the anti-inflammatory properties of simufilam, primary human astrocytes were stimulated with Aβ₄₂ to induce the release of inflammatory cytokines. nih.gov The results of these investigations showed that simufilam reduced the release of these pro-inflammatory molecules from the Aβ₄₂-stimulated astrocytes. nih.govresearchgate.net Further studies demonstrated that simufilam also inhibited cytokine release stimulated by Toll-like receptor 2 (TLR2) agonists, indicating a broader modulatory effect on inflammatory pathways. researchgate.net
Table 2: Effect of this compound on Cytokine Release in Human Astrocytes
| Cell Type | Stimulant | Measured Outcome | Effect of Simufilam |
|---|---|---|---|
| Primary Human Astrocytes | Aβ₄₂ | Inflammatory Cytokine Release | Reduced cytokine release. nih.govresearchgate.net |
| Primary Human Astrocytes | TLR2 Ligands | Inflammatory Cytokine Release | Inhibited cytokine release. researchgate.net |
Immunoprecipitation and immunoblotting (also known as Western blotting) are powerful techniques used to isolate and quantify specific proteins from complex mixtures like cell or tissue lysates. These methods have been used to analyze the effect of simufilam on the scaffolding protein Filamin A (FLNA). researchgate.net In the context of Alzheimer's disease, FLNA forms aberrant linkages with multiple inflammatory receptors. nih.gov Studies using these techniques on postmortem human brain tissue have shown that simufilam disrupts the pathological linkages between FLNA and receptors such as TLR2, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and the T-cell co-receptor cluster of differentiation 4 (CD4). nih.govresearchgate.net
The phosphorylation state of a protein can significantly alter its function and interactions. In Alzheimer's disease and amnestic mild cognitive impairment (MCI), FLNA has been found to be hyperphosphorylated at the Serine 2152 (S²¹⁵²) site. nih.gov Immunoblotting techniques were used to analyze this specific phosphorylation state in postmortem brain tissue. nih.gov The research demonstrated that ex vivo incubation of brain tissue from individuals with Alzheimer's disease or amnestic MCI with 1 nM of simufilam reduced the levels of phosphorylated FLNA (pS²¹⁵²FLNA). nih.gov
Table 3: this compound's Effect on Filamin A Phosphorylation
| Technique | Tissue Source | Protein Analyzed | Key Finding |
|---|---|---|---|
| Immunoblotting | Postmortem Human Brain (AD & Amnestic MCI) | Phosphorylated Filamin A (pS²¹⁵²FLNA) | Ex vivo incubation with simufilam (1 nM) reduced levels of pS²¹⁵²FLNA. nih.gov |
Immunoprecipitation and Immunoblotting Techniques for Protein Analysis
Characterization of Protein-Protein Linkages
Preclinical research indicates that simufilam targets an altered conformation of FLNA, a protein that plays a crucial role in the toxic signaling cascade initiated by soluble amyloid-beta (Aβ). In Alzheimer's disease, this altered FLNA aberrantly links to the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is essential for Aβ's toxic signaling. Simufilam has been shown to disrupt this detrimental linkage. wikipedia.org
Furthermore, studies have demonstrated that simufilam can restore the normal conformation of altered FLNA. This restoration is a key aspect of its mechanism, as it prevents the aberrant protein interactions that contribute to the pathology of Alzheimer's disease. wikipedia.org Research using time-resolved fluorescence resonance energy transfer (TR-FRET) has shown that simufilam reduces the binding of Aβ42 to α7nAChR in a concentration-dependent manner. nih.gov
Ex Vivo Tissue Analysis
Studies in Postmortem Human Brain Tissue (e.g., AD Frontal Cortex, Hippocampus)
Ex vivo studies using postmortem brain tissue from individuals with Alzheimer's disease have provided significant insights into the effects of simufilam on key pathological features of the disease.
In postmortem brain tissue from Alzheimer's patients, an elevated linkage between FLNA and the α7nAChR has been observed. nih.govalzdiscovery.org Incubation of this tissue with simufilam has been shown to significantly reduce these aberrant linkages. nih.gov Specifically, studies on postmortem human frontal cortex tissue have shown that simufilam can disrupt the Aβ42-induced linkage of FLNA with Toll-like receptor 2 (TLR2). researchgate.net
Further investigations in postmortem Alzheimer's brain tissue revealed elevated interactions of FLNA with several inflammatory receptors, including TLR4, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and T-cell co-receptor cluster of differentiation 4 (CD4). nih.govresearchgate.net Simufilam incubation was found to disrupt these aberrant linkages. nih.govresearchgate.net
The following table summarizes the effect of simufilam on FLNA-receptor linkages in postmortem Alzheimer's disease brain tissue.
| Receptor | Observation in AD Brain Tissue | Effect of Simufilam Incubation |
| α7nAChR | Elevated linkage with FLNA | Reduced linkage |
| TLR2 | Aβ42-induced linkage with FLNA | Reduced linkage |
| TLR4 | Elevated linkage with FLNA | Reduced linkage |
| CXCR4 | Elevated linkage with FLNA | Reduced linkage |
| CCR5 | Elevated linkage with FLNA | Reduced linkage |
| CD4 | Elevated linkage with FLNA | Reduced linkage |
A primary downstream effect of the aberrant Aβ-α7nAChR signaling, facilitated by altered FLNA, is the hyperphosphorylation of tau protein. nih.gov Ex vivo studies have demonstrated that by disrupting the FLNA-α7nAChR linkage, simufilam can prevent Aβ-induced tau phosphorylation in postmortem control tissue. alzdiscovery.org Preclinical data also supports that simufilam reduces tau hyperphosphorylation. nih.gov
Preclinical and ex vivo studies in postmortem human AD brain tissue have indicated that simufilam can restore the function of several receptors that are impaired in Alzheimer's disease. clinicaltrials.gov These include the α7nAChR, the N-methyl-D-aspartate receptor (NMDAR), and the insulin (B600854) receptor (IR). clinicaltrials.gov The restoration of the normal conformation of FLNA by simufilam is believed to be the underlying mechanism for these beneficial effects. nih.gov
Research in Human Lymphocytes
Research on human lymphocytes from Alzheimer's disease patients has provided a peripheral model to study the effects of simufilam. Studies have shown that mTOR (mammalian target of rapamycin) is overactive in lymphocytes from Alzheimer's patients compared to healthy controls. biospace.com Following oral administration of simufilam, lymphocytes from Alzheimer's patients exhibited normalized basal mTOR activity and improved insulin-evoked mTOR activation. biospace.comnih.gov
Furthermore, in lymphocytes from Alzheimer's patients, the interaction between FLNA and the insulin receptor beta (IRβ) subunit is elevated, and its dissociation upon insulin stimulation is impaired. nih.gov Simufilam treatment has been shown to improve the insulin-stimulated dissociation of this FLNA-IRβ interaction. nih.gov These findings in lymphocytes suggest that simufilam can modulate cellular signaling pathways that are also dysregulated in the brains of Alzheimer's patients. nih.gov
The table below outlines the effects of simufilam on molecular pathways in lymphocytes from Alzheimer's disease patients.
| Molecular Target | Observation in AD Lymphocytes | Effect of Simufilam Treatment |
| mTOR Activity | Overactive | Normalized basal activity and improved insulin sensitivity |
| FLNA-IRβ Linkage | Elevated and impaired dissociation with insulin | Improved insulin-stimulated dissociation |
Analysis of mTOR Activity and Insulin Response
Preclinical research indicates that the mammalian target of rapamycin (B549165) (mTOR) pathway, which is implicated in both aging and Alzheimer's disease (AD), is overactive in the brains and lymphocytes of individuals with AD. nih.govnih.gov This overactivity is associated with insulin resistance, another feature observed in the disease. nih.govnih.gov Studies on lymphocytes from AD patients revealed that basal mTOR activity was significantly elevated compared to that in healthy control subjects. nih.govnih.govresearchgate.net
Treatment with this compound was found to normalize this basal mTOR overactivity. nih.govnih.gov Furthermore, the administration of simufilam improved the cellular response to insulin. nih.govnih.gov Specifically, it enhanced the insulin-stimulated activation of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), along with their upstream and downstream signaling components, including Akt, p70S6K, and phosphorylated Rictor. nih.govnih.govresearchgate.net These findings suggest that simufilam can restore the sensitivity of the mTOR pathway to insulin signaling in the context of Alzheimer's disease. nih.govnih.govcassavasciences.com
| Parameter | Condition in Alzheimer's Disease (AD) | Effect of Simufilam Treatment | Reference |
|---|---|---|---|
| Basal mTOR Activity | Overactive/Elevated | Normalized | nih.govnih.gov |
| Insulin-evoked mTORC1 Activation | Reduced | Improved | nih.govnih.gov |
| Insulin-evoked mTORC2 Activation | Reduced | Improved | nih.govnih.gov |
| Insulin Sensitivity | Impaired (Insulin Resistance) | Restored/Improved | nih.govnih.govcassavasciences.com |
Examination of Filamin A-PTEN and Filamin A-IRβ Interactions
Investigations into the molecular interactions of Filamin A (FLNA), the target protein of simufilam, have revealed abnormalities in AD. nih.govnih.gov In lymphocytes from AD patients, the interaction between FLNA and the insulin receptor beta subunit (IRβ) was found to be elevated. nih.govnih.govresearchgate.net Moreover, the dissociation of this FLNA-IRβ complex following insulin stimulation was impaired, contributing to insulin resistance. nih.govnih.gov Simufilam treatment was shown to improve the insulin-mediated dissociation of this linkage. nih.govnih.govresearchgate.net
Another critical interaction involves FLNA and the Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the mTOR signaling pathway. nih.govnih.govresearchgate.net In AD lymphocytes, the association between FLNA and PTEN was found to be reduced. nih.govnih.govresearchgate.net Simufilam administration was observed to improve and restore this FLNA-PTEN interaction. nih.govnih.govresearchgate.net
| Molecular Interaction | Observation in Alzheimer's Disease (AD) | Effect of Simufilam Treatment | Reference |
|---|---|---|---|
| FLNA - Insulin Receptor β (IRβ) | Elevated linkage, impaired dissociation by insulin | Improved insulin-mediated dissociation | nih.govnih.govresearchgate.net |
| FLNA - PTEN | Reduced interaction | Improved interaction | nih.govnih.govresearchgate.net |
In Vivo Animal Model Investigations
Transgenic Mouse Models of Alzheimer's Disease (e.g., AD Triple Transgenic Mice)
To assess the effects of simufilam in a living organism, researchers have utilized transgenic mouse models that are genetically engineered to develop key pathological hallmarks of Alzheimer's disease, such as amyloid plaques and neurofibrillary tangles. nih.govnih.govclinicaltrials.gov These models, including the triple transgenic (3xTg-AD) mouse, serve as a crucial platform for in vivo preclinical evaluation. clinicaltrials.gov
In studies involving AD transgenic mice, oral administration of simufilam resulted in a significant reduction of tau protein hyperphosphorylation. nih.govclinicaltrials.govalzdiscovery.org The mechanism underlying this effect is believed to be the drug's ability to restore the normal conformation of FLNA, which in turn disrupts its aberrant linkage to the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govnih.gov This action blocks the signaling cascade initiated by soluble amyloid-beta (Aβ) that leads to the hyperphosphorylation of tau. nih.govnih.govresearchgate.net Consequently, the reduction in hyperphosphorylated tau leads to a decrease in the formation and presence of neurofibrillary tangles, one of the primary neuropathological lesions in AD. nih.govclinicaltrials.gov
Preclinical investigations in AD transgenic mouse models have also demonstrated that treatment with simufilam can reduce the burden of amyloid deposits in the brain. nih.govnih.govclinicaltrials.govalzdiscovery.org While the primary mechanism of simufilam is not direct amyloid clearance, by targeting and restoring the function of an altered form of FLNA, it interferes with the pathological processes that contribute to the accumulation and aggregation of amyloid-beta peptides. nih.govcassavasciences.com
Simufilam has shown significant anti-neuroinflammatory effects in preclinical models. nih.govclinicaltrials.govalzdiscovery.org In AD transgenic mice, treatment led to a reduction in neuroinflammation, as indicated by decreased levels of key inflammatory cytokines. nih.govclinicaltrials.govalzdiscovery.org The anti-inflammatory action of simufilam is linked to its ability to disrupt the abnormal interaction of FLNA with multiple inflammatory receptors, including Toll-like receptor 4 (TLR4), TLR2, C-X-C chemokine receptor type 4 (CXCR4), and C-C chemokine receptor type 5 (CCR5). nih.govnih.gov By preventing the persistent activation of these receptors, simufilam dampens the inflammatory signaling cascades. nih.gov In vitro experiments with human astrocytes stimulated by Aβ have shown that simufilam can inhibit the release of inflammatory cytokines by 75% or more. nih.govresearchgate.net
| Pathological Feature | Effect of Simufilam Treatment | Reference |
|---|---|---|
| Tau Hyperphosphorylation | Reduced | nih.govclinicaltrials.govalzdiscovery.org |
| Neurofibrillary Tangles | Reduced | nih.govclinicaltrials.gov |
| Amyloid Deposits | Reduced | nih.govnih.govclinicaltrials.govalzdiscovery.org |
| Neuroinflammation | Reduced | nih.govclinicaltrials.govalzdiscovery.org |
| Inflammatory Cytokine Levels | Reduced | nih.govclinicaltrials.govalzdiscovery.org |
Evaluation of Receptor Functionality (α7nAChR, NMDAR, IR)
Preclinical investigations into this compound have extensively evaluated its effects on the functionality of several key receptors implicated in the pathophysiology of Alzheimer's disease, namely the α7 nicotinic acetylcholine receptor (α7nAChR), the N-methyl-D-aspartate receptor (NMDAR), and the insulin receptor (IR).
The primary mechanism of action of simufilam is understood to be its ability to restore the normal conformation of an altered form of the scaffolding protein Filamin A (FLNA). nih.gov This altered FLNA has been shown to aberrantly link to α7nAChR, facilitating the toxic signaling of soluble amyloid-beta 42 (Aβ42). nih.gov A highly sensitive cell-based assay, time-resolved fluorescence resonance energy transfer (TR-FRET), was utilized to measure the ability of simufilam to interfere with the binding of Aβ42 to α7nAChR. nih.gov The findings from this assay demonstrated that simufilam potently reduced the binding of Aβ42 to the α7nAChR. nih.gov In postmortem Alzheimer's disease tissue, simufilam was shown to reduce the association of FLNA with α7nAChR. alzdiscovery.org
Studies in mouse models of Alzheimer's disease have further elucidated the impact of simufilam on receptor functionality. Administration of simufilam in these models led to a reduction in the linkage of FLNA with α7nAChR. alzdiscovery.org Beyond its effects on the α7nAChR, preclinical data have indicated that simufilam treatment also improves the function of both NMDA and insulin receptors. nih.govclinicaltrials.govclinicaltrials.gov In Alzheimer's disease, altered FLNA has been shown to promote insulin resistance. nih.gov Simufilam, by binding to the altered FLNA, restores its normal shape, allowing for its proper dissociation from the insulin receptor upon insulin stimulation, thereby enabling appropriate signaling. nih.gov
| Receptor | Methodology | Key Findings | Model System |
|---|---|---|---|
| α7nAChR | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Potently reduced Aβ42 binding to α7nAChR. nih.gov | Cell-based assay |
| α7nAChR | Biochemical analysis | Reduced association of FLNA with α7nAChR. alzdiscovery.org | Postmortem human Alzheimer's disease tissue |
| NMDAR | Not specified in search results | Improved NMDAR function. alzdiscovery.orgclinicaltrials.govclinicaltrials.gov | Mouse models of Alzheimer's disease |
| Insulin Receptor (IR) | Biochemical analysis | Improved insulin receptor signaling by restoring normal FLNA conformation. nih.govnih.gov | Mouse models of Alzheimer's disease |
Assessment of Synaptic Plasticity and Arc Expression
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory that is notably impaired in Alzheimer's disease. Preclinical research has demonstrated that this compound can positively influence synaptic plasticity. A key indicator of this is the expression of the activity-regulated cytoskeleton-associated protein (Arc), which is critical for memory consolidation. nih.gov
In mouse models of Alzheimer's disease, treatment with simufilam has been shown to improve activity-dependent Arc expression, suggesting an enhancement of synaptic plasticity. nih.gov This improvement in synaptic function is a significant finding, as the loss of synapses is a major correlate of cognitive decline in Alzheimer's disease. The administration of simufilam in these animal models also resulted in an increased synaptic density. alzdiscovery.org These preclinical findings support the potential of simufilam to address the synaptic dysfunction characteristic of Alzheimer's disease. clinicaltrials.govclinicaltrials.gov
| Parameter | Methodology | Key Findings | Model System |
|---|---|---|---|
| Arc Expression | Not specified in search results | Improved activity-dependent Arc expression. nih.gov | Mouse models of Alzheimer's disease |
| Synaptic Density | Not specified in search results | Increased synaptic density. alzdiscovery.org | Mouse models of Alzheimer's disease |
Restoration of CCR5 Responsivity and G Protein Coupling
Neuroinflammation is a critical component of Alzheimer's disease pathology, and chemokine receptors such as C-C chemokine receptor type 5 (CCR5) play a role in this process. Preclinical studies have investigated the effect of simufilam on CCR5 functionality. In AD transgenic mice, it was observed that the coupling of CCR5 to its G protein was elevated, indicating a state of persistent activation and contributing to neuroinflammation. nih.govnih.govresearchgate.net
Oral administration of simufilam in these AD transgenic mice was found to reduce the aberrant linkage between FLNA and CCR5. nih.govresearchgate.net Concurrently, simufilam treatment decreased the elevated basal G protein coupling of CCR5. nih.govresearchgate.net Furthermore, simufilam restored the responsivity of CCR5 to its natural ligand, C-C chemokine ligand 3 (CCL3). nih.govresearchgate.net These findings suggest that simufilam can modulate the chronic activation of inflammatory receptors in the context of Alzheimer's disease by disrupting the aberrant FLNA-receptor interactions. nih.gov
| Parameter | Methodology | Key Findings | Model System |
|---|---|---|---|
| FLNA-CCR5 Linkage | Biochemical analysis | Reduced the linkage between FLNA and CCR5. nih.govresearchgate.net | AD Transgenic Mice |
| CCR5-G Protein Coupling | G protein coupling assay | Reduced elevated basal G protein coupling of CCR5. nih.govresearchgate.net | AD Transgenic Mice |
| CCR5 Responsivity | Ligand stimulation assay | Restored responsivity of CCR5 to CCL3. nih.govresearchgate.net | AD Transgenic Mice |
Studies in Wildtype Mice
Preclinical research on this compound has also included studies in wildtype mice to establish baseline effects and understand the compound's impact in a non-disease context. In 10-month-old wildtype mice, a slight linkage between FLNA and certain inflammatory receptors was observed, and oral simufilam treatment was shown to reduce the FLNA-CCR5 linkage in these aged wildtype animals. nih.gov This suggests that even in the context of normal aging, where some level of neuroinflammation may be present, simufilam can modulate these interactions. One study also noted that in young wildtype mice, simufilam improved working memory. alzdiscovery.org
Advanced Research and Computational Approaches
Structure-Activity Relationship (SAR) Studies for Simufilam (B8192594) hydrochloride and Analogs
Structure-Activity Relationship (SAR) is a critical area of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. SAR studies typically involve synthesizing a series of analogs of a lead compound and evaluating their effects to identify key chemical moieties responsible for efficacy and selectivity.
Based on publicly available scientific literature, detailed SAR studies for Simufilam hydrochloride and its analogs have not been published. Such studies would systematically explore how modifications to the 1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one core of Simufilam impact its ability to bind to and restore the normal function of altered Filamin A. This information remains largely proprietary to the developing entity.
Computational Modeling and Simulation
Computational modeling and simulation are powerful tools in modern drug discovery, offering insights into molecular interactions, predicting compound properties, and understanding complex biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the interaction.
For this compound, these simulations would be instrumental in visualizing its interaction with Filamin A at an atomic level. Research suggests that Simufilam binds to an altered conformation of FLNA. nih.gov It has been claimed that the binding site is within the 2561-2565 amino acid region of Filamin A, corresponding to the "VAKGL" sequence. amazonaws.com However, detailed peer-reviewed studies validating this specific binding site through molecular docking and dynamics simulations are not available in the public domain. Such studies would be essential to precisely characterize the binding mode, identify key interacting amino acid residues, and understand how Simufilam binding leads to the restoration of FLNA's native conformation. nih.gov
In silico methods utilize computer simulations to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, as well as its likely biological activity and selectivity. nih.govnih.gov These predictive models are built using data from extensive compound libraries and can significantly streamline the drug development process by identifying promising candidates and flagging potential liabilities early on. researchgate.net
While general in silico ADMET prediction tools are widely available, specific studies detailing the predicted activity, selectivity, and pharmacokinetic profile of this compound have not been publicly disclosed. A nonclinical ADME program indicated that Simufilam had minimal metabolism in vitro and was rapidly absorbed and eliminated in animal studies with high oral bioavailability. clinicaltrials.gov An in vitro specificity screen against a panel of 68 receptors, channels, and transporters showed no significant activation or inhibition, suggesting a degree of selectivity. clinicaltrials.gov
Systems biology aims to understand the broader biological context by studying the complex interactions within a biological system. nih.gov This approach integrates experimental data with computational modeling to analyze entire signaling networks. usda.gov
Filamin A is a large scaffolding protein known to interact with over 90 different proteins, playing a role in signal transduction, cell motility, and anchoring various transmembrane proteins to the actin cytoskeleton. nih.govnih.gov A systems biology approach to the FLNA-mediated pathways affected by Simufilam would involve creating a comprehensive network map of all known FLNA interactors. This map would then be used to model how the altered conformation of FLNA in disease states disrupts this network and how Simufilam's intervention restores network homeostasis. For instance, Simufilam has been shown to affect FLNA's interaction with the insulin (B600854) receptor and the mTOR pathway regulator PTEN, suggesting broad effects on cellular metabolism and signaling that a systems biology model could help to elucidate. frontiersin.org However, specific, large-scale systems biology studies focused on Simufilam's impact on the FLNA interactome have not been published.
Proteomic and Interactomic Analyses
Proteomic and interactomic analyses are essential for identifying the protein interactions that are modulated by a drug candidate, thereby clarifying its mechanism of action.
Research has shown that Simufilam acts by binding to an altered conformation of Filamin A, thereby disrupting its aberrant linkages to various signaling proteins. wikipedia.orgnih.gov This mechanism restores the normal function of FLNA and mitigates downstream pathology. Proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry, have been crucial in identifying these interacting proteins.
Studies have revealed that in the context of Alzheimer's disease pathology, altered FLNA aberrantly binds to several receptors. Simufilam has been shown to disrupt these pathological interactions. nih.gov The identified interacting proteins whose linkage to FLNA is affected by Simufilam are central to neuroinflammation and neurodegeneration. nih.gov
Key Filamin A interacting proteins affected by Simufilam include:
α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR): The aberrant linkage of FLNA to α7nAChR is considered a critical step in amyloid beta-induced tau pathology. Simufilam disrupts this linkage. nih.govnih.gov
Toll-like Receptor 4 (TLR4): Simufilam reduces the pathological association between FLNA and TLR4, a key receptor in the innate immune response and neuroinflammation. nih.govalzdiscovery.org
Inflammatory Receptors: Simufilam has been found to disrupt the Aβ-induced interactions of FLNA with a suite of inflammatory receptors, including TLR2, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and the T-cell co-receptor CD4. nih.gov
Phosphatase and Tensin Homolog (PTEN): The interaction between FLNA and PTEN, a negative regulator of the mTOR signaling pathway, was found to be reduced in Alzheimer's disease lymphocytes and improved by Simufilam. frontiersin.org
Insulin Receptor: Simufilam has been shown to improve the impaired dissociation of FLNA from the insulin receptor in Alzheimer's disease lymphocytes, suggesting a role in restoring insulin signaling. frontiersin.org
The table below summarizes the key interacting proteins of Filamin A that are affected by this compound, as identified through proteomic and interactomic studies.
| Interacting Protein | Biological Pathway | Effect of Simufilam on Interaction | Reference |
| α7 nicotinic acetylcholine receptor (α7nAChR) | Neurotransmission, Amyloid Beta Signaling | Disrupts aberrant linkage | nih.govnih.gov |
| Toll-like Receptor 4 (TLR4) | Neuroinflammation, Innate Immunity | Disrupts aberrant linkage | nih.govalzdiscovery.org |
| Toll-like Receptor 2 (TLR2) | Neuroinflammation, Innate Immunity | Disrupts aberrant linkage | nih.gov |
| C-X-C chemokine receptor type 4 (CXCR4) | Neuroinflammation | Reduces elevated linkage | nih.gov |
| C-C chemokine receptor type 5 (CCR5) | Neuroinflammation | Reduces elevated linkage | nih.gov |
| Cluster of Differentiation 4 (CD4) | Neuroinflammation | Reduces elevated linkage | nih.gov |
| Phosphatase and Tensin Homolog (PTEN) | mTOR Signaling, Cell Growth | Restores reduced interaction | frontiersin.org |
| Insulin Receptor | Insulin Signaling, Metabolism | Improves impaired dissociation | frontiersin.org |
Comprehensive Protein Expression and Modification Profiling
Advanced research into the molecular effects of this compound has utilized sophisticated proteomic and analytical techniques to create a detailed profile of its impact on protein expression and post-translational modifications (PTMs). These studies have been crucial in elucidating the compound's mechanism of action, which centers on the restoration of the normal conformation and function of an altered scaffolding protein, Filamin A (FLNA), a proteopathy implicated in Alzheimer's disease. cassavasciences.comresearchgate.net The research has largely focused on targeted quantification of key biomarkers and specific protein modifications rather than global, unbiased proteomics screens.
The primary analytical approaches have involved highly sensitive immunoassays and immunoblotting techniques to measure changes in specific protein levels and phosphorylation states in various biological samples, including cerebrospinal fluid (CSF) from clinical trial participants, patient-derived lymphocytes, and postmortem brain tissue. cassavasciences.comresearchgate.netnih.gov
Targeted Protein Expression Analysis in Cerebrospinal Fluid
A significant body of research has focused on the effect of simufilam on the expression levels of key proteins in cerebrospinal fluid (CSF) that are established biomarkers for the pathology, neurodegeneration, and neuroinflammation associated with Alzheimer's disease. cassavasciences.comresearchgate.net
Data from an open-label clinical study involving patients with mild-to-moderate Alzheimer's disease who were treated with simufilam for six months showed significant reductions in a panel of CSF biomarkers. cassavasciences.com These findings suggest that simufilam can modulate the expression or clearance of proteins central to the disease process. For instance, core markers of disease pathology, total tau (t-tau) and phosphorylated tau (p-tau181), were substantially decreased. cassavasciences.com Similarly, biomarkers of neurodegeneration, such as neurogranin (B1177982) and neurofilament light chain (NfL), also showed a marked reduction. cassavasciences.com The profiling extended to markers of neuroinflammation, including soluble TREM2 (sTREM2), YKL-40, and High Mobility Group Box 1 (HMGB1), all of which were significantly decreased following treatment. cassavasciences.combiospace.com
Below is a data table summarizing the biomarker changes observed in the 6-month open-label study.
| Biomarker Category | Biomarker | Mean Decrease from Baseline (%) | p-value |
|---|---|---|---|
| Pathology | Total Tau (t-tau) | 38% | <0.00001 |
| Phosphorylated Tau (p-tau181) | 18% | <0.00001 | |
| Neurodegeneration | Neurogranin | 72% | <0.00001 |
| Neurofilament Light Chain (NfL) | 55% | <0.00001 | |
| Neuroinflammation | Soluble TREM2 (sTREM2) | 65% | <0.00001 |
| YKL-40 | 44% | <0.00001 | |
| HMGB1 | 53% | <0.00001 |
Profiling of Post-Translational Modifications
A critical area of investigation has been simufilam's effect on post-translational modifications, particularly protein phosphorylation, which plays a key role in cellular signaling and is known to be dysregulated in Alzheimer's disease. nih.govmit.edunih.gov
Filamin A Phosphorylation: Research has identified that FLNA is hyperphosphorylated at serine 2152 (S2152) in the lymphocytes of Alzheimer's disease subjects compared to healthy controls. nih.gov This aberrant modification is thought to be mediated by beta-amyloid (Aβ₄₂) and contributes to the altered conformation of FLNA. nih.gov Studies on lymphocytes from Alzheimer's patients treated with oral simufilam demonstrated a significant reduction in the levels of phosphorylated S2152 on FLNA (pS2152FLNA). nih.gov Furthermore, ex vivo incubation of postmortem brain tissue from individuals with Alzheimer's disease and amnestic mild cognitive impairment with simufilam also markedly reduced the high levels of pS2152FLNA. nih.gov This provides direct evidence of simufilam's ability to reverse a specific, disease-associated post-translational modification on its primary target protein.
Modulation of mTOR Signaling Pathway: Further phosphoproteomic profiling has focused on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is implicated in both aging and Alzheimer's disease and is found to be overactive in patient-derived lymphocytes. nih.govcassavasciences.com Treatment with simufilam was shown to normalize the basal activity of mTOR and improve its sensitivity to insulin. nih.govcassavasciences.com This was evidenced by changes in the phosphorylation status of several key upstream and downstream components of the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) signaling pathways. nih.gov For example, simufilam treatment reduced the elevated basal phosphorylation levels of Akt and p70S6K and improved their insulin-stimulated phosphorylation. nih.gov
The table below details the observed effects of simufilam on key phosphoproteins within the mTOR signaling pathway in lymphocytes from Alzheimer's disease patients. nih.gov
| Signaling Complex | Phosphoprotein | Effect of Simufilam Treatment |
|---|---|---|
| mTORC1 | p70S6K | Reduced elevated basal phosphorylation; Improved insulin-stimulated phosphorylation. |
| Raptor | Normalized mTOR-Raptor association. | |
| mTORC2 | Akt | Reduced elevated basal phosphorylation; Improved insulin-stimulated phosphorylation. |
| Rictor (pT1135) | Reduced elevated basal phosphorylation; Significantly increased insulin-stimulated phosphorylation. | |
| Upstream Regulator | PTEN | Increased the reduced linkage between FLNA and PTEN. |
These targeted protein expression and modification profiling studies have provided substantial evidence for the molecular mechanisms of this compound. By restoring the native conformation of FLNA, simufilam disrupts its aberrant hyperphosphorylation and normalizes critical signaling pathways involved in neurodegeneration and neuroinflammation. nih.govnih.gov
Broader Implications for Neuroscientific Research
Contribution to Understanding Filamin A's Role in Neurological Disorders
The research surrounding simufilam (B8192594) hydrochloride has been pivotal in advancing the understanding of Filamin A (FLNA) as a key player in the pathogenesis of neurological disorders, particularly Alzheimer's disease. FLNA is a crucial actin-binding protein involved in maintaining cell structure, signaling, and neuronal migration. frontiersin.orgbiospace.com However, its role in neurodegeneration was not fully appreciated until studies related to simufilam brought it to the forefront.
A significant contribution has been the identification of an altered conformation of FLNA in the brains of Alzheimer's patients. nebulabio.techoaepublish.com This conformational change is reportedly induced by amyloid-beta (Aβ) and is a critical upstream event in the Aβ signaling cascade that leads to tau hyperphosphorylation and neuroinflammation, two central pathologies in Alzheimer's disease. nebulabio.techoaepublish.comnih.gov The altered FLNA enables the toxic signaling of Aβ through the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and Toll-like receptor 4 (TLR4). nebulabio.techoaepublish.com
This discovery has profound implications, suggesting that FLNA is not just a structural protein but an active participant in the disease process. It acts as a necessary scaffold for pathological signaling, and its altered conformation can be seen as a distinct proteopathy, alongside amyloid plaques and neurofibrillary tangles. nebulabio.tech
Furthermore, the study of FLNA in the context of simufilam has shed light on its broader involvement in brain health and disease. Mutations in the FLNA gene are known to cause neurodevelopmental disorders such as periventricular heterotopia. frontiersin.orgpatsnap.com The research into FLNA's conformational changes in Alzheimer's disease provides a new lens through which to examine the protein's function in a range of neurological conditions, potentially linking developmental processes with neurodegenerative ones.
The table below summarizes key research findings on the role of altered Filamin A in Alzheimer's disease pathology.
| Finding | Implication for Understanding Neurological Disorders |
| An altered conformation of Filamin A is present in the Alzheimer's disease brain. nebulabio.tech | Establishes a new proteopathy in Alzheimer's disease beyond amyloid and tau. |
| Altered Filamin A is induced by amyloid-beta. nebulabio.tech | Provides a mechanistic link between amyloid-beta and downstream pathologies. |
| Altered Filamin A is required for amyloid-beta's toxic signaling. oaepublish.comnih.gov | Identifies Filamin A as a critical mediator of neurotoxicity. |
| Altered Filamin A enables tau hyperphosphorylation and neuroinflammation. nebulabio.techoaepublish.com | Elucidates a key pathway leading to the hallmark pathologies of Alzheimer's disease. |
Novel Therapeutic Paradigms Based on Protein Conformation Modulation
The mechanism of action of simufilam hydrochloride has introduced a novel therapeutic paradigm centered on the modulation of protein conformation. Instead of targeting the pathogenic proteins themselves, such as amyloid-beta or tau, this approach aims to correct the shape of an enabling protein, thereby disrupting the disease cascade at a critical juncture.
Simufilam is reported to bind to the altered conformation of FLNA, restoring its normal shape and function. nih.gov This restoration prevents the toxic signaling of amyloid-beta, reduces tau hyperphosphorylation, and mitigates neuroinflammation. nebulabio.techoaepublish.com This represents a significant departure from traditional drug development strategies in Alzheimer's disease, which have largely focused on clearing amyloid plaques or inhibiting tau aggregation.
This concept of "conformational correction" as a therapeutic strategy has broad implications for other neurological and non-neurological diseases characterized by protein misfolding and aggregation. Many neurodegenerative disorders, including Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, are considered proteopathies. The success of a conformation-modulating therapy in one disease could pave the way for similar approaches in others.
The development of drugs that can selectively recognize and bind to misfolded or conformationally altered proteins, while leaving the correctly folded proteins untouched, is a major goal in modern pharmacology. The research into simufilam and its interaction with altered FLNA provides a valuable case study in this emerging field.
The table below outlines the key aspects of this novel therapeutic paradigm.
| Therapeutic Paradigm | Traditional Approach | Novel Approach (Protein Conformation Modulation) |
| Target | Pathogenic proteins (e.g., amyloid-beta, tau) | Enabling proteins with altered conformation (e.g., Filamin A) |
| Mechanism | Clearance or inhibition of pathogenic proteins | Restoration of normal protein conformation and function |
| Goal | Reduce the burden of pathogenic proteins | Disrupt pathological signaling cascades upstream |
| Potential Advantage | Directly addresses the hallmark pathologies | May prevent multiple downstream pathological events with a single intervention |
Methodological Advancements in Preclinical Drug Discovery for Complex Neuropathologies
The investigation of this compound and the role of altered FLNA has necessitated the use and highlighted the importance of advanced preclinical methodologies for studying complex neuropathologies. While the research on simufilam may not have single-handedly created new techniques, it has underscored the value of integrating various sophisticated approaches to unravel intricate disease mechanisms.
A key methodological aspect has been the ability to detect and characterize the altered conformation of FLNA. Techniques such as isoelectric focusing have been employed to demonstrate the shift in the isoelectric point of FLNA in Alzheimer's disease brain tissue, providing biochemical evidence of its altered conformation. nebulabio.techwikipedia.org This highlights the need for sensitive and specific assays that can identify subtle but critical changes in protein structure.
The preclinical evaluation of simufilam has also relied on a variety of in vitro and in vivo models. These include cell-based assays to study protein-protein interactions and signaling pathways, as well as transgenic mouse models of Alzheimer's disease to assess the therapeutic effects on pathology and cognition. clinicaltrials.gov The challenges in translating findings from these models to human clinical trials are well-documented in the field of Alzheimer's research, and the simufilam case further emphasizes the ongoing need for more predictive preclinical models that can accurately recapitulate the complex human disease. acs.org
Furthermore, the focus on protein conformation aligns with the broader advancements in structural biology and computational drug design. The use of artificial intelligence and machine learning algorithms, such as AlphaFold, to predict protein structures is revolutionizing drug discovery. nih.govmit.edu While not explicitly detailed in the context of simufilam's initial development, the principle of targeting a specific protein conformation is highly synergistic with these cutting-edge computational methods. Future drug discovery efforts for complex neuropathologies will likely rely heavily on such in silico approaches to identify and design molecules that can modulate protein conformation with high precision.
The table below summarizes some of the key methodological considerations in the preclinical discovery of drugs targeting protein conformation.
| Methodological Area | Key Techniques and Approaches | Relevance to Complex Neuropathologies |
| Detection of Altered Conformation | Isoelectric focusing, advanced imaging (e.g., cryo-EM), specific antibodies | Enables the identification of novel drug targets and biomarkers. |
| Preclinical Models | Transgenic animal models, iPSC-derived neurons, organoids | Aims to better recapitulate human disease for more accurate efficacy testing. |
| Drug Screening and Design | High-throughput screening, computational modeling, AI-driven drug design | Accelerates the identification and optimization of lead compounds. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to evaluate Simufilam hydrochloride's binding affinity to filamin A (FLNA) in vitro?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Include controls for non-specific interactions (e.g., scrambled peptide controls) and validate results with fluorescence polarization assays. Maintain physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions. Dose-response curves should span a concentration range of 1 nM–100 µM to determine IC50/EC50 values .
Q. How should researchers design preclinical studies to assess Simufilam's neuroprotective effects in Alzheimer’s disease (AD) models?
- Methodological Answer : Utilize transgenic murine models (e.g., APP/PS1 mice) to evaluate amyloid-β (Aβ) plaque reduction and tau phosphorylation. Include cohorts treated with 10–100 mg/kg/day this compound orally for 8–12 weeks. Assess cognitive outcomes via Morris water maze and novel object recognition tests. Confirm target engagement by measuring FLNA-a7nAChR/TLR4 association via co-immunoprecipitation .
Q. What in vitro assays are suitable for validating Simufilam's inhibition of downstream neuroinflammatory pathways?
- Methodological Answer : Perform ELISA or Western blotting to quantify TNF-α, IL-6, and COX-2 levels in microglial cells (e.g., BV2 cells) exposed to Aβ oligomers. Pre-treat cells with 1–10 µM this compound for 24 hours. Normalize data to housekeeping proteins (e.g., β-actin) and include LPS-stimulated positive controls .
II. Advanced Research Questions
Q. How can conflicting mechanistic data on Simufilam’s role as an FLNA “activator” vs. “inhibitor” be resolved?
- Methodological Answer : Conduct structural studies (cryo-EM or X-ray crystallography) to resolve FLNA conformational changes upon Simufilam binding. Compare downstream effects in FLNA-knockout vs. wild-type neuronal cultures. Reconcile discrepancies by analyzing context-dependent interactions (e.g., Aβ-rich vs. normal extracellular matrices) .
Q. What statistical approaches are critical for interpreting dose-dependent efficacy differences in Simufilam’s Phase III trials?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability in the RETHINK (100 mg BID) and REFOCUS (50/100 mg BID) trials. Stratify analyses by baseline biomarkers (e.g., CSF Aβ42, p-tau). Use Bonferroni correction for multiple comparisons between dose groups and placebo. Pre-specified subgroup analyses should focus on APOE4 carriers .
Q. How should researchers address potential discrepancies between preclinical and clinical outcomes for Simufilam?
- Methodological Answer : Retrospectively analyze pharmacokinetic/pharmacodynamic (PK/PD) correlations using humanized mouse models. Compare brain penetrance (via LC-MS/MS) and FLNA occupancy rates between species. Validate translational biomarkers (e.g., neurofilament light chain) in both preclinical and clinical cohorts .
Q. What strategies optimize the detection of long-term safety signals in Simufilam trials?
- Methodological Answer : Extend follow-up periods in open-label extension studies (beyond 52 weeks). Monitor liver enzymes (ALT/AST), renal function, and CNS-specific adverse events (e.g., microhemorrhages) via MRI. Implement centralized adjudication committees to standardize adverse event reporting .
III. Data Contradiction Analysis
Q. How can researchers reconcile Simufilam’s reported COX-2 inhibition (IC50 = 1.16 µM) with its primary FLNA mechanism?
- Methodological Answer : Perform selectivity profiling using kinase/COX inhibitor panels. Test Simufilam in COX-2 knockout models to isolate FLNA-dependent effects. Dose-response studies should clarify whether COX-2 inhibition occurs at clinically relevant concentrations (e.g., 100 nM–1 µM) .
Q. What experimental controls are essential to validate Simufilam’s specificity for misfolded FLNA over native FLNA?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
